Product packaging for 7H-Pyrimido[5,4-c]carbazole(Cat. No.:CAS No. 59943-51-0)

7H-Pyrimido[5,4-c]carbazole

Cat. No.: B1254099
CAS No.: 59943-51-0
M. Wt: 219.24 g/mol
InChI Key: HJGHAQFHGFDSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrimido[5,4-c]carbazole is a synthetically designed heterocyclic compound belonging to the class of fused carbazole alkaloids, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . This compound is of significant interest in oncological research, as its structural analogs, such as pyrimido[5,4-b]carbazoles, have been developed as novel analogs of the potent antitumor natural product ellipticine . Carbazole derivatives, including pyrimido-fused variants, are extensively investigated for their potential to exert cytotoxic effects against various human cancer cell lines, such as gastric adenocarcinoma and human melanoma, by potentially interfering with critical cellular processes . Beyond oncology, the carbazole scaffold shows promise in virology, with some derivatives demonstrating inhibitory activity against viruses like HIV, suggesting a potential multi-target research profile for this compound class . The integration of a pyrimidine ring into the carbazole core is a strategic modification aimed at modulating the compound's electronic properties, planar characteristics, and binding affinity with biological targets, making this compound a valuable chemical tool for probing biochemical pathways and structure-activity relationships (SAR) in drug discovery . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for detailed synthetic procedures and biological screening data on this promising class of molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3 B1254099 7H-Pyrimido[5,4-c]carbazole CAS No. 59943-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59943-51-0

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

7H-pyrimido[5,4-c]carbazole

InChI

InChI=1S/C14H9N3/c1-2-4-11-10(3-1)13-12(17-11)6-5-9-7-15-8-16-14(9)13/h1-8,17H

InChI Key

HJGHAQFHGFDSCJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=CN=CN=C43

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=CN=CN=C43

Synonyms

indoloquinazoline

Origin of Product

United States

Synthetic Methodologies for 7h Pyrimido 5,4 C Carbazole and Its Derivatives

Retrosynthetic Analysis of the 7H-Pyrimido[5,4-c]carbazole Core Structure

A retrosynthetic analysis of the this compound scaffold reveals several key bond disconnections that form the basis for various synthetic strategies. The core structure can be deconstructed into a carbazole (B46965) moiety and a pyrimidine (B1678525) ring. This suggests two primary retrosynthetic approaches:

Formation of the pyrimidine ring onto a pre-existing carbazole nucleus: This is a common strategy where a suitably functionalized carbazole, such as an amino- or ortho-amino-carbonyl derivative, undergoes cyclization with a C1 or C2N synthon to form the pyrimidine ring.

Construction of the carbazole nucleus from a pyrimidine precursor: This approach involves building the carbazole ring system onto a pre-functionalized pyrimidine derivative. This is generally less common but offers an alternative pathway.

Further disconnection of the carbazole ring itself can lead to precursors like substituted biphenyls or anilines, which can be cyclized to form the tricyclic carbazole system. Similarly, the pyrimidine ring can be disconnected into various acyclic precursors, such as amidines and dicarbonyl compounds.

Classical and Established Synthetic Approaches to the this compound Ring System

Cyclization Reactions for the Construction of the Pyrimidine Moiety

The construction of the pyrimidine ring onto a carbazole framework is a widely utilized strategy. These methods often involve the condensation of a carbazole derivative bearing reactive functional groups with reagents that provide the necessary atoms to form the pyrimidine ring.

One established method involves the reaction of 2-amino-1-oxo-1,2,3,4-tetrahydrocarbazoles with guanidine (B92328) nitrate (B79036). researchgate.netresearchgate.net For instance, the base-catalyzed reaction of 2-(3',4'-methylenedioxy)benzylidene-1-oxo-1,2,3,4-tetrahydrocarbazoles with guanidine nitrate in the presence of sodium methoxide (B1231860) in ethanol (B145695) at elevated temperatures yields 2-amino-5,6-dihydro-4-arylpyrimido[4,5-a]carbazoles. researchgate.netresearchgate.net The proposed mechanism involves the initial reaction of the amino group of guanidine with the carbonyl group of the carbazole derivative to form a Schiff base, which then undergoes intramolecular Michael-type addition, followed by oxidation and tautomerization to afford the final product. researchgate.net

Another approach utilizes β-formyl enamides derived from carbazoles, which can be cyclized with urea (B33335) under samarium chloride catalysis and microwave irradiation to furnish the pyrimidine ring. organic-chemistry.org The condensation of 5-aminoindoles with appropriate reagents can also lead to the formation of pyrimido[5,4-c]carbazole precursors. nih.gov

The use of oxoketenedithioacetal derivatives of carbazolones provides another pathway. Reaction with urea or thiourea (B124793) in the presence of a base like sodium ethoxide leads to the formation of pyrimido[4,5-a]carbazole-2,4(1H,3H)-diones or their thio-analogs. ajol.info Similarly, 2-(dimethylaminomethylene)ketone derivatives of carbazolones react with acetamidine (B91507) hydrochloride to yield the corresponding pyrimidine-annulated carbazoles. ajol.info

A summary of classical cyclization reactions for pyrimidine ring formation is presented in the table below.

Starting Carbazole DerivativeReagent(s)ConditionsProduct Type
2-Aryl-1-oxo-1,2,3,4-tetrahydrocarbazoleGuanidine nitrate, Sodium methoxideEthanol, 90°C2-Amino-4-aryl-5,6-dihydropyrimido[4,5-a]carbazole
1-Oxo-1,2,3,4-tetrahydrocarbazoleGuanidine nitrateAcetic acid2-Amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazole
4-(Bis(methylthio)methylene)-carbazoloneUrea/Thiourea, Sodium ethoxideEthanol, RefluxPyrimido[4,5-a]carbazole-2,4(1H,3H)-dione/thione
2-(Dimethylaminomethylene)-carbazoloneAcetamidine hydrochloride, TriethylamineEthanol, Reflux2-Methylpyrimido[4,5-a]carbazole
Methyl 3-azidocarbonyl-1-methyl-9H-carbazole-2-carboxylateBenzylamine, then baseToluene, RefluxPyrimido[5,4-b]carbazole derivative

Strategies for the Assembly of the Carbazole Nucleus

The synthesis of the carbazole nucleus is a fundamental aspect of organic chemistry, with several classical methods being adaptable for the preparation of precursors to pyrimidocarbazoles. These strategies often involve the formation of a key C-C or C-N bond to close the central pyrrole (B145914) ring.

One of the most traditional methods is the Borsche–Drechsel synthesis , which involves the acid-catalyzed cyclization and dehydration of phenylhydrazones derived from cyclohexanone (B45756) derivatives. While not directly yielding this compound, this method can be used to construct the carbazole core which can then be further functionalized.

The Graebe–Ullmann reaction involves the deoxygenation of a 1-phenyl-1,2,3-benzotriazole with heat or copper powder to yield a carbazole. This method is suitable for synthesizing substituted carbazoles that can serve as intermediates.

Another important approach is the Japp–Klingemann reaction , which can be used to prepare phenylhydrazones that are precursors for Fischer indole (B1671886) synthesis, a cornerstone for building the indole moiety within the carbazole framework. For example, 2-hydroxymethylene-6-methyl-1-oxo-1,2,3,4-tetrahydrocarbazole can be reacted with diazotized p-toluidine (B81030) to furnish a phenylhydrazono-tetrahydrocarbazole, a key intermediate for further cyclization.

The photocyclization of diphenylamines is another classical method. For instance, indolo[2,3-a]pyrimido[5,4-c]carbazoles have been synthesized via a key C-C bond ring-closure reaction involving photocyclization with iodine under UV irradiation. nih.gov

Modern Synthetic Advancements and Methodological Innovations in this compound Synthesis

Recent years have witnessed the development of more efficient and versatile methods for the synthesis of 7H-pyrimido[5,4-c]carbazoles, with a focus on transition-metal catalysis and green chemistry principles.

Transition-Metal Catalyzed Coupling Reactions for Scaffold Elaboration

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including carbazoles and their annulated derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent.

The Buchwald–Hartwig amination is a powerful tool for the formation of the C-N bond in diarylamine precursors to carbazoles. This reaction can be followed by a palladium-catalyzed intramolecular C-H activation/cyclization to construct the carbazole ring. bris.ac.uk For instance, the synthesis of a pyrimido[5,4-b]carbazole-2,4-dione was achieved through an oxidative cyclization of a diarylamine precursor, which itself was synthesized via a Buchwald-Hartwig coupling. bris.ac.uk The regioselectivity of the cyclization can be influenced by the choice of palladium catalyst and ligands. bris.ac.uk

Heck cyclization has also been employed to control the regiochemistry of carbazole formation from indolyl maleimide (B117702) precursors. acs.org

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the synthesis of various nitrogen heterocycles. rsc.org This methodology has been applied to the synthesis of indoles and other fused systems, and holds potential for the direct synthesis of pyrimido[5,4-c]carbazoles from appropriately substituted anilines and pyrimidine derivatives.

Copper-catalyzed reactions have also been utilized. For example, a double copper-catalyzed C-N coupling of 2,2'-dibromobiphenyls with amines provides an efficient route to carbazole derivatives. organic-chemistry.org

The table below summarizes some modern transition-metal catalyzed reactions for carbazole synthesis.

Reaction TypeCatalyst/ReagentsPrecursorsProduct
Buchwald-Hartwig Amination / Oxidative CyclizationPd(OAc)₂, SPhos / Pd(OAc)₂Bromobenzene, Aminopyrimidine derivativePyrimido[5,4-b]carbazole
Iridium-Catalyzed Dehydrogenative CyclizationIr catalyst, Cu cocatalyst2-AminobiphenylsN-H Carbazoles
Rhodium-Catalyzed Annulation[Cp*RhCl₂]₂, AgSbF₆Anilines, Diazo compoundsIndole derivatives (precursors)
Copper-Catalyzed C-N CouplingCu catalyst2,2'-Dibromobiphenyl, AminesCarbazole derivatives

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of safer solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds. organic-chemistry.orgajol.infounito.it For example, the synthesis of pyrimidines from β-formyl enamides using urea and a samarium chloride catalyst is efficiently achieved under microwave irradiation. organic-chemistry.org The use of microwave heating has also been reported for the synthesis of pyrimido annulated azepino[3,2-b]carbazoles. ajol.info

The use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, offers a greener alternative to traditional Lewis acids like AlCl₃. unito.it Montmorillonite K-10 has been successfully used to catalyze the Friedel–Crafts type cyclization of N-indole-N'-ethoxycarbonylamidine compounds to form tetracyclic pyrimido[4,5-c]carbazoles. nih.govunito.it This heterogeneous catalyst is stable, inexpensive, easy to handle, and can often be recycled, minimizing hazardous waste. unito.it

Water has also been explored as a green solvent for some synthetic steps leading to carbazole derivatives, for instance, in domino Fischer indole reaction–intramolecular cyclization sequences. jst.go.jp Furthermore, chemo-enzymatic one-pot biotransformation systems are being developed for the synthesis of carbazole derivatives, offering a highly sustainable approach. mdpi.com

Multi-component Reactions (MCRs) for Efficient Scaffold Diversity

Multi-component reactions (MCRs) have become a cornerstone in synthetic chemistry, prized for their efficiency, atom economy, and ability to construct complex molecular architectures in a single step. researchgate.net This approach is particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening.

One notable strategy for assembling related heterocyclic systems involves the copper-catalyzed three- or four-component reactions. For instance, the reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles, such as 5-arylidene-1,3-dimethylbarbituric acid, in the presence of copper sulfate (B86663) (CuSO₄) in refluxing toluene, yields diverse spirotetrahydrocarbazoles, including tetrahydrospiro[carbazole-3,5'-pyrimidines]. beilstein-journals.org This method highlights the potential to rapidly assemble the core carbazole-pyrimidine framework.

Another efficient MCR approach for creating fused pyrimidine systems is the one-pot condensation reaction. The synthesis of pyrimido[4,5-b]quinolines, for example, has been achieved through a DABCO-catalyzed reaction of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes under solvent-free conditions. nih.gov This strategy underscores how the selection of appropriate starting materials in an MCR can directly lead to a functionalized pyrimidine ring fused to another heterocyclic system.

Furthermore, Lewis acids like montmorillonite K-10 clay have been employed to catalyze the key intramolecular cyclization step in the synthesis of tetracyclic pyrimido[4,5-c]carbazoles. nih.govresearchgate.net This Friedel-Crafts type reaction, performed under microwave irradiation, facilitates the efficient formation of the final carbazole ring system from an N-indole-N′-ethoxycarbonylamidine precursor. nih.govresearchgate.net

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Copper-catalyzed MCR2-methylindole, Aromatic aldehyde, 5-Arylidene-1,3-dimethylbarbituric acidCuSO₄, Toluene, 110 °CTetrahydrospiro[carbazole-3,5'-pyrimidines] beilstein-journals.org
One-pot CondensationDimedone, 6-Amino-1,3-dimethyluracil, AldehydeDABCO, 90 °C, Solvent-freePyrimido[4,5-b]quinolines nih.gov
Friedel-Crafts CyclizationN-indole-N′-ethoxycarbonylamidine compoundsMontmorillonite K-10, MicrowavePyrimido[4,5-c]carbazole nih.govresearchgate.net

Strategies for Structural Modification and Derivatization of this compound Analogs

The ability to strategically modify the this compound scaffold is crucial for tuning its physicochemical and biological properties. Derivatization efforts typically focus on three key areas: the pyrimidine ring, the carbazole system, and the introduction of various side chains.

Functionalization Approaches on the Pyrimidine Ring

The pyrimidine portion of the scaffold offers multiple sites for functionalization. A prevalent method for modifying pyrimidine and related fused systems is through nucleophilic aromatic substitution (NAS) reactions. mdpi.com This allows for the introduction of a wide array of structural motifs, such as aromatic amines, alkylamines, and alkoxides, at the electrophilic positions of the pyrimidine ring. mdpi.com

A direct approach to a functionalized pyrimidine ring is exemplified by the one-pot synthesis of 2-dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones from aminocarbazole derivatives. researchgate.net This method directly installs a dialkylamino group at the C2-position of the pyrimidine ring, a common site for modification.

Furthermore, the choice of precursors in condensation reactions dictates the substitution pattern. Using substituted 6-aminouracil (B15529) derivatives in multi-component reactions provides a direct route to pyrimidine rings bearing desired functional groups from the outset. nih.gov

Functionalization Strategy Target Position Reagents/Method Introduced Group Reference
Nucleophilic Aromatic SubstitutionElectrophilic centersAmines, AlkoxidesAmino groups, Alkoxy groups mdpi.com
One-pot SynthesisC2-positionAminocarbazole derivativesDialkylamino groups researchgate.net
MCR Precursor SelectionVariousSubstituted 6-aminouracilsPre-determined by uracil nih.gov

Substitution Patterns and Diversification on the Carbazole System

The carbazole nucleus provides a broad canvas for structural diversification, which can significantly influence the molecule's properties. Various synthetic methods allow for precise control over the placement and nature of substituents on this tricyclic system.

Regioselective synthesis strategies enable the construction of carbazoles with a wide range of substituents, including electron-donating groups like methyl and methoxy (B1213986). oregonstate.edu One powerful technique involves the regioselective hydrolysis of dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate. arkat-usa.org This process selectively exposes the carboxylic acid at position 3, which can then be converted into an amine via Curtius degradation. arkat-usa.org This amine serves as a handle for further derivatization into ureas or urethanes. arkat-usa.org

The biological activity of related aza-carbazole systems has been shown to be sensitive to the substitution on the carbazole ring. For example, in a series of 7H-pyrido[4,3-c]carbazoles, the presence of a methoxy group was found to be optimal for high anti-HIV activity, while the introduction of a chlorine atom at C-1 or a hydroxyl group at C-10 led to decreased activity. nih.govnih.gov

Substitution Strategy Target Position(s) Methodology Example Substituents Reference
De Novo SynthesisVariousCyclization from substituted precursorsDimethyl, Methyl, Methoxy oregonstate.edu
Regioselective FunctionalizationPosition 3Hydrolysis of dicarboxylate, Curtius degradationCarboxylic acid, Amine, Urea arkat-usa.org
Bioactivity-Guided SubstitutionC-1, C-10Synthesis from substituted precursorsChlorine, Hydroxyl nih.govnih.gov

Introduction and Elaboration of Side Chains for Structural Variability

The attachment and modification of side chains to the this compound core is a key strategy for generating structural diversity and modulating biological activity. These side chains can be appended to various positions on both the pyrimidine and carbazole rings.

A versatile method involves the conversion of a carboxylic acid group on the carbazole scaffold into a carbazole hydrazide. This hydrazide can then be reacted with various carbonyl-containing compounds to produce a series of carbazole hydrazones, effectively introducing a diverse range of side chains. nih.gov Similarly, reacting the initial carbazole acid with different amines yields a library of carbazole amides. nih.gov

In some synthetic routes, side chains are incorporated from the start. For example, a pyrimido[5,4-b]carbazole bearing a basic side chain can be formed through the spontaneous cyclization of an intermediate urea that already contains the desired chain. arkat-usa.org The importance of side chains is highlighted in related pyrrolo[3,4-c]carbazole inhibitors, where a 2-dimethylaminoethyl group at a specific position was found to be a critical factor for potent activity. nih.gov

Side Chain Strategy Attachment Point Methodology Example Side Chain Reference
Derivatization of CoreCarbazoleAcid → Amide/Hydrazide → HydrazoneAmides, Hydrazones nih.gov
Precursor-based IntroductionCarbazole/PyrimidineCyclization of side-chain bearing ureaBasic aminoalkyl chains arkat-usa.org
Bioactivity-Driven DesignN/A (on related scaffold)N/A2-dimethylaminoethyl nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 7h Pyrimido 5,4 C Carbazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the 7H-pyrimido[5,4-c]carbazole framework. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the connectivity and spatial relationships of atoms within the molecule. emerypharma.comnih.gov

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC) for Core Elucidation

The structural backbone of pyrimido[5,4-c]carbazole derivatives is meticulously pieced together using a variety of NMR techniques.

¹H NMR spectroscopy provides initial, crucial information by revealing the chemical environment of protons. For instance, in derivatives of pyrimido[4,5-a]carbazole, the indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 8.91 ppm. niscpr.res.in Aromatic protons exhibit complex multiplicity in the range of δ 6.60-8.22 ppm, while methylene (B1212753) protons adjacent to the carbazole (B46965) and pyrimidine (B1678525) rings resonate as multiplets at approximately δ 3.01-3.41 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms, confirming the carbon skeleton of the fused heterocyclic system. hilarispublisher.com For example, in some pyrimido[5,4-c]carbazole analogues, carbon signals can range from δ 14.0 to δ 187.0 ppm, encompassing aliphatic and aromatic carbons as well as carbonyl groups if present. ajol.info

2D NMR techniques are instrumental in establishing the precise connectivity of the atoms.

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the carbazole and pyrimidine rings, as well as in any substituent groups. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful tools in this context, as it shows long-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule, for example, linking substituents to the core heterocyclic structure and unambiguously assigning quaternary carbon signals. emerypharma.com

The combined application of these techniques allows for the complete assignment of all proton and carbon signals, thereby confirming the this compound core structure. researchgate.nettdx.cat

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrimido[4,5-a]carbazole Derivative This table presents illustrative data for a related isomer to demonstrate the application of NMR spectroscopy.

Position/Group¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key HMBC Correlations
Indole NH~8.9 (br s)-Correlates with adjacent carbons
Aromatic CH7.0 - 8.2 (m)110 - 150Correlations to other aromatic C and CH
Methylene (CH₂)~3.0 - 3.4 (m)~20 - 30Correlations to adjacent carbons in the ring system
Amino (NH₂)~6.6 (br s)-Correlates with the pyrimidine carbon it's attached to

Conformational Analysis and Stereochemical Elucidation via NMR Spectroscopy

Beyond simple structural connectivity, NMR spectroscopy is a powerful tool for investigating the conformational dynamics and stereochemistry of this compound derivatives. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which helps in determining the relative stereochemistry and preferred conformations of flexible parts of the molecule, such as substituents on the pyrimidine or carbazole rings. researchgate.net For molecules with axial chirality, dynamic NMR (DNMR) studies at varying temperatures can be used to determine the energy barriers for conformational processes. researchgate.net

X-ray Crystallography for Precise Absolute Stereochemistry and Solid-State Structure Determinationnih.govresearchgate.net

While NMR provides excellent data for the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state.

Crystal Structure Determination of this compound and its Derivatives

Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. researchgate.net For the broader family of carbazole derivatives, crystallographic studies have confirmed the planarity of the fused tricyclic system. unibas.it In the case of pyrimido[5,4-c]carbazole derivatives, X-ray analysis would definitively establish the fusion pattern of the pyrimidine ring to the carbazole core.

For example, a crystal structure of a related pyrimido[4,5-a]carbazole derivative was determined, confirming the molecular geometry and revealing details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov Such studies are crucial for understanding the solid-state packing and properties of these compounds. researchgate.net

Table 2: Illustrative Crystallographic Data for a Carbazole Derivative This table provides example data to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
C-N Bond Lengths (Å)~1.35 - 1.45
C-C Bond Lengths (Å)~1.38 - 1.50
Dihedral Angle (between rings)< 5°

Co-crystal Studies with Biomolecular Targets for Ligand-Receptor Structural Insights

The technique of co-crystallization, where a small molecule is crystallized together with a biological macromolecule like a protein or DNA, is a powerful method in drug discovery. nih.govnih.gov For compounds like this compound derivatives, which may have therapeutic potential, obtaining a co-crystal structure with their biological target can provide invaluable insights into the binding mode. researchgate.net

For instance, the related dimeric 7H-pyrido[4,3-c]carbazole, ditercalinium, has been studied via NMR and X-ray crystallography to understand its interaction with DNA, revealing that both rings of the dimer intercalate with DNA base pairs. tandfonline.com Similar co-crystal studies with this compound derivatives could elucidate the specific intermolecular interactions, such as hydrogen bonds and π-stacking, that govern their binding to targets like kinases or DNA, thereby guiding the rational design of more potent and selective analogues. nih.govrsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysisniscpr.res.innih.govarkat-usa.orgnih.govznaturforsch.com

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of the this compound derivative. nih.govfrontiersin.org This is a critical step in confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. mdpi.com The fragmentation pathways can be rationalized to confirm the connectivity of the core structure. For nitrogen-containing heterocyclic compounds like this compound, characteristic losses of small molecules like HCN, N₂, or fragments from substituents are often observed, which helps in piecing together the structure. libretexts.org For example, in related pyrimido[4,5-a]carbazoles, the mass fragmentation pattern shows losses of neutral molecules like CH₄ and HCHO. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural characterization of complex heterocyclic systems like this compound. americanpharmaceuticalreview.com These techniques probe the vibrational modes of molecules, providing a unique "molecular fingerprint" that is highly specific to the compound's structure. americanpharmaceuticalreview.comrtilab.com By analyzing the frequencies at which a molecule absorbs (in IR) or scatters (in Raman) radiation, it is possible to identify specific functional groups and elucidate key structural features. innovatechlabs.commdpi.com

Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rtilab.com The resulting spectrum, a plot of absorbance or transmittance against wavenumber (typically 4000–400 cm⁻¹), reveals characteristic absorption bands for various covalent bonds. innovatechlabs.com For the this compound scaffold, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups that define its structure. The indole N-H group, for instance, typically exhibits a distinct stretching vibration. In related pyrimidocarbazole structures, this N-H stretch is observed in the region of 3300–3400 cm⁻¹. connectjournals.com Furthermore, the aromatic C-H stretching vibrations of the carbazole and pyrimidine rings generally appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the fused aromatic system give rise to a series of complex bands in the 1650–1450 cm⁻¹ fingerprint region. connectjournals.com

In the synthesis of pyrimido[4,5-a]carbazole derivatives, FT-IR is crucial for monitoring the reaction progress. For example, the formation of a 2-hydroxy-8-methylpyrimido[4,5-a]carbazole from a carbazole-2-carbaldehyde precursor is confirmed by the disappearance of the aldehyde (-CHO) carbonyl stretching band and the appearance of characteristic bands for the newly formed pyrimidine ring. connectjournals.com

Detailed analysis of a related compound, 2-hydroxy-8-methylpyrimido[4,5-a]carbazole, provides insight into the expected vibrational frequencies. connectjournals.com

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching3623
Indole (N-H)Stretching3305
Methyl (C-H)Stretching2923
Aromatic (C=C)Stretching1609
Aromatic (C-H)Stretching1519
Data derived from the analysis of 2-hydroxy-8-methylpyrimido[4,5-a]carbazole. connectjournals.com

Similarly, the IR spectrum for 8-methyl-2-mercaptopyrimido[4,5-a]carbazole shows characteristic bands that confirm its structure. connectjournals.com

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Indole (N-H)Stretching3396
Aromatic (C=C)Stretching1647
Aromatic (C-H)Stretching1496
Data derived from the analysis of 8-methyl-2-mercaptopyrimido[4,5-a]carbazole. connectjournals.com

Together, IR and Raman spectroscopy offer a comprehensive toolkit for the structural verification of this compound and its derivatives, confirming the integrity of the fused ring system and identifying the nature and placement of peripheral functional groups. colab.wsnih.gov

Computational and Theoretical Investigations of 7h Pyrimido 5,4 C Carbazole and Its Analogs

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful methodology for investigating the electronic structure and reactivity of complex organic molecules. scispace.comunitn.it These methods provide a detailed understanding of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties. nankai.edu.cn

For carbazole-based donor-acceptor compounds, the HOMO-LUMO gap can be selectively tuned by modifying the substituent groups and the nature of the conjugated bridge connecting the donor and acceptor moieties. nankai.edu.cn For instance, the introduction of electron-donating groups, such as tert-butyl groups, at the C-3 and C-6 positions of the carbazole (B46965) ring can enhance its donor property. acs.org Conversely, the incorporation of electron-withdrawing groups or extending the π-conjugation can lower the LUMO energy level. This modulation of the HOMO-LUMO gap is crucial for designing materials with specific optoelectronic properties, such as those used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). acs.orgoldcitypublishing.com

In the context of 7H-pyrimido[5,4-c]carbazole and its analogs, DFT calculations have been employed to analyze the HOMO and LUMO energy levels and their spatial distribution. researchgate.netchemrxiv.org For example, in a study of highly substituted pyrido[2,3-a]carbazole derivatives, DFT calculations were used to determine the band gap energy associated with the HOMO-LUMO transition. researchgate.net The distribution of HOMO and LUMO across the molecular framework provides valuable information about the regions susceptible to electrophilic and nucleophilic attack, respectively. For many carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO is often distributed over the electron-accepting pyrimidine (B1678525) or other fused heterocyclic rings. This separation of frontier orbitals is characteristic of charge-transfer compounds and is fundamental to their application in optoelectronics.

Calculated HOMO-LUMO Energies and Gaps for Selected Carbazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
Resveratrol-4 (modified phytochemical)--4.24497DFT/B3LYP/6-31G(d,p) chemrxiv.org
2-oxo-2H-chromen-7-yl benzoate--4.465DFT/RB3LYP/6-311++G(d,p) sapub.org
2-oxo-2H-chromen-7-yl benzoate--4.434FREQ/RB3LYP/6-31G(d,p) sapub.org

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. cm-uj.krakow.pl The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

For carbazole derivatives, ESP analysis can reveal the reactive sites for potential chemical modifications or intermolecular interactions. nih.gov For instance, in a study of 5,8-dimethyl-9H-carbazole derivatives, ESP analysis could be used to identify the regions of negative potential around the nitrogen and oxygen atoms, suggesting their role as hydrogen bond acceptors in interactions with biological targets. nih.gov Similarly, regions of positive potential around the hydrogen atoms of the carbazole NH group indicate their potential to act as hydrogen bond donors. This information is crucial for understanding the binding modes of these compounds with biomacromolecules.

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Hardness (η) : Measures the resistance to charge transfer. A higher hardness value indicates lower reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors have been calculated for various heterocyclic compounds, including those with structures analogous to this compound, to correlate their electronic structure with their observed biological or chemical activity. mdpi.com For example, in a study of new selenadiazole, thiadiazole, and diazaphosphole derivatives incorporating a pyridazine (B1198779) moiety, these descriptors were calculated to estimate the chemical reactivity and kinetic stability of each structure and compare them with experimental biological activity data. mdpi.com

Local reactivity descriptors, such as Fukui functions and local softness, provide information about the reactivity of specific atomic sites within a molecule. These descriptors are essential for predicting the regioselectivity of chemical reactions, such as electrophilic or nucleophilic substitution, on the this compound scaffold.

Electrostatic Potential (ESP) Surface Analysis for Reactive Sites

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic perspective, allowing the exploration of its conformational landscape and flexibility over time. aps.orgmdpi.comdovepress.comarxiv.org MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory of their positions and velocities. This information is invaluable for understanding how a molecule behaves in a realistic environment, such as in solution or when bound to a biological target.

For flexible molecules like many this compound analogs, which may have rotatable bonds in their side chains, MD simulations can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding ligand-receptor interactions, as the biologically active conformation of a ligand may not be its lowest energy conformation in isolation. MD simulations have been widely used to study the dynamics of various biomolecular systems, including proteins and nucleic acids, and their interactions with small molecules. mdpi.com Although specific MD studies on this compound are not abundant in the provided search results, the methodology is highly applicable to this class of compounds, especially for investigating their interactions with biological targets like kinases or DNA. tmkarpinski.com

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or a nucleic acid. tmkarpinski.com It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-receptor recognition.

For this compound and its analogs, molecular docking has been instrumental in predicting their binding modes and affinities to various biological targets. nih.govtandfonline.com For instance, pyrimido[4,5-c]carbazole derivatives have been docked into the active sites of enzymes like casein kinase 2 (CK2) to rationalize their observed inhibitory activity. tandfonline.com Similarly, docking studies have been performed to investigate the binding of carbazole derivatives to DNA, revealing a preference for minor groove binding for some planar analogs. tmkarpinski.com

A key component of molecular docking is the scoring function, which is an empirical or physics-based mathematical function used to estimate the binding affinity (typically expressed as binding energy or an IC50 value) between the ligand and the receptor. nih.gov Various scoring functions are available, each with its own strengths and limitations.

Docking studies on carbazole derivatives have utilized different software packages and scoring functions to predict binding affinities. For example, in the study of pyrimido[5,4-c]quinolines as potential antiproliferative agents, molecular docking was used to assess their interaction with multiple targets, including topoisomerases and kinases. nih.gov The predicted binding energies and interaction patterns, such as hydrogen bonds and hydrophobic interactions, help to explain the structure-activity relationships observed in experimental assays. researchgate.net In another example, docking simulations were used to assess the ability of 5,8-dimethyl-9H-carbazole derivatives to bind to human topoisomerases I and II and actin, with the results later confirmed by in vitro assays. nih.gov

Examples of Molecular Docking Studies on Carbazole Analogs
Compound ClassTargetKey FindingsReference
Hetero annulated carbazolesCasein Kinase 2 (CK2)Compound 33 showed the lowest binding energy and best ligand efficiency. tandfonline.com
3,6- and 2,7-carbazolesDNA duplexesMinor groove binding was preferred; Mol-6 (a 2,7-carbazole) showed promising results. tmkarpinski.com
5,8-Dimethyl-9H-carbazole derivativesHuman Topoisomerases I & II, ActinDocking predicted binding, which was confirmed by in vitro inhibition assays. nih.gov
Pyrimido[5,4-c]quinolinesTopoisomerase I & II, CDK2, EGFRAssessed multitarget actions and rationalized antiproliferative activity. nih.gov

Identification of Key Interacting Residues and Proposed Binding Pockets

Computational molecular docking has been an essential tool for elucidating the potential binding modes and intermolecular interactions of pyrimidocarbazole derivatives with various biological targets, particularly protein kinases and DNA. Although specific docking studies on this compound are not extensively documented in publicly available literature, research on its isomers and analogs provides significant insights into the probable binding mechanisms. These studies help identify key amino acid residues and define the characteristics of the binding pockets.

For instance, molecular docking analyses of hetero-annulated carbazoles, including pyrimido-carbazoles, have been performed against targets like protein kinase CK2, a key player in cell cycle progression and apoptosis. researchgate.netnih.gov These studies aim to understand the structural basis of inhibition. The docking results for potent inhibitors often reveal a network of interactions within the kinase's ATP-binding site. Common interactions include hydrogen bonds with hinge region residues, hydrophobic interactions with non-polar residues, and π-π stacking with aromatic residues.

In studies of structurally related dihydropyrimido[4,5-d]pyrimidine derivatives targeting Colony-Stimulating Factor-1 Receptor (CSF-1R), another tyrosine kinase, molecular docking identified crucial interactions with residues such as Cys666 and Asp796, which are vital for ligand-receptor binding. ccspublishing.org.cn Similarly, docking of pyrimido[5,4–c]pyridazine analogs into the aldo-keto reductase family 1 member C1 (AKR1C1) active site has been used to rationalize their anticancer activity. researchgate.net The planar, aromatic nature of the pyrimidocarbazole scaffold allows it to fit well into the typically flat, hydrophobic ATP-binding cleft of kinases or to intercalate between DNA base pairs. biomedres.us The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, anchoring the molecule to the protein backbone.

The table below summarizes findings from docking studies on various pyrimidocarbazole analogs and related heterocyclic systems, highlighting the recurring types of interactions and key residues involved.

Compound ClassBiological TargetKey Interacting ResiduesInteraction TypeSource
Hetero-annulated CarbazolesProtein Kinase CK2Not SpecifiedLowest binding energy and best ligand efficiency noted researchgate.netnih.gov
Dihydropyrimido[4,5-d]pyrimidinesCSF-1RCys666, Asp796Hydrogen bonding ccspublishing.org.cn
Pyrimido[5,4–c]pyridazinesAKR1C1Not SpecifiedKey interactions within the active site researchgate.net
Carbazole DerivativesDNA Minor GrooveNot ApplicableIntercalation biomedres.us
PyrimidinesProstate Carcinoma (PC3) - Target UnspecifiedNot SpecifiedPi-cation interaction noted for one compound semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features crucial for biological function.

For pyrimidocarbazole analogs and related heterocyclic systems, QSAR models have been developed primarily to predict their anticancer activity. nih.govresearchgate.net These models are built using datasets of compounds with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). The activity data is typically converted to a logarithmic scale (pIC50) for linear modeling. nih.gov

For example, 2D-QSAR models have been successfully generated for pyrimidocarbazole and pyridocarbazole derivatives to predict their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net A study on tetrahydropyrazolo-pyrimidocarbazole derivatives yielded a highly predictive 2D-QSAR model for antiproliferative activity against non-small cell lung cancer (NSCLC) cells. researchgate.net Similarly, 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on dihydropyrimido[4,5-d]pyrimidine derivatives as CSF-1R inhibitors. ccspublishing.org.cn These models provide 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, offering a clear guide for structural modification to enhance activity. ccspublishing.org.cn The robustness and predictive power of these models are validated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds. ccspublishing.org.cnresearchgate.net

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors and statistical methods. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. frontiersin.org

Molecular Descriptors: Descriptors used in QSAR studies of pyrimidocarbazole analogs can be categorized as:

Topological descriptors: These describe the atomic connectivity and branching of a molecule.

Electronic descriptors: These quantify electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed electronic and structural information. frontiersin.org

3D Field-Based Descriptors: Used in CoMFA and CoMSIA, these describe the steric and electrostatic fields surrounding the molecules. ccspublishing.org.cn

Studies on related compounds have shown that descriptors related to spatial electronic patterns (Geary Autocorrelation), electron-donating capability (Maximum Atom-type E-State), and molecular topology (Randic-like Eigenvector-based Index) can be crucial for predicting anticancer activity. frontiersin.org

Statistical Methodologies: The relationship between the selected descriptors and biological activity is established using various statistical techniques. Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation relating the activity to several descriptors. researchgate.net

Partial Least Squares (PLS): PLS is effective when dealing with a large number of descriptors or when descriptors are inter-correlated. nih.gov

Machine Learning and Deep Learning: More advanced methods like Support Vector Machines (SVM), Random Forest, and various neural network architectures are increasingly being used to build more complex and accurate QSAR models. frontiersin.org

The table below provides a summary of methodologies used in QSAR studies of pyrimidocarbazole analogs and related compounds.

Compound ClassQSAR TypeStatistical MethodKey Findings/DescriptorsSource
Tetrahydropyrazolo-pyrimidocarbazoles2D-QSARNot SpecifiedHighly predictive model for NSCLC activity (R²=0.798) researchgate.net
Dihydropyrimido[4,5-d]pyrimidines3D-QSAR (CoMFA/CoMSIA)PLSStereo and hydrophobic fields were significant contributors. Models showed good predictive ability (q² > 0.6). ccspublishing.org.cn
Olivacine Derivatives (Pyridocarbazole)2D-QSARNot SpecifiedAnalysis performed for structure-activity relationships. nih.govtandfonline.com
Pyrimido[4,5-d]pyrimidine-2,5-dionesQSARNot SpecifiedCorrelation found between physicochemical parameters and antimicrobial activity. researchgate.net
General Anticancer CompoundsMachine Learning QSARSVM, XGBoost, GPRDescriptors: Geary Autocorrelation, Max Atom-type E-State, Randic-like Index. frontiersin.org

Mechanistic Biological Studies of 7h Pyrimido 5,4 C Carbazole Derivatives

Interactions with Nucleic Acids (DNA and RNA) and Their Biological Consequences

The planar, aromatic nature of the pyrimidocarbazole core suggests a strong potential for interaction with the stacked base pairs of DNA. This interaction is a hallmark of many carbazole (B46965) derivatives and is considered a primary mechanism for their cytotoxic effects. researchgate.net

Carbazole-containing compounds are well-documented to interact with DNA primarily through two non-covalent modes: intercalation between base pairs and binding within the minor groove. researchgate.netresearchgate.net Intercalation involves the insertion of the planar aromatic ring system between the stacked base pairs of the DNA double helix. This action causes a distortion of the DNA structure, unwinding the helix and increasing the distance between adjacent base pairs. This structural perturbation can interfere with the binding of DNA-processing proteins.

The physical binding of pyrimidocarbazole derivatives to DNA has profound consequences for essential cellular processes that rely on the DNA template, namely replication and transcription. By intercalating into the DNA helix, these compounds create a physical blockade that impedes the progression of DNA and RNA polymerases along the strand. nih.gov

Furthermore, a key molecular consequence of their interaction with DNA-modifying enzymes like topoisomerases is the induction of DNA strand breaks. nih.govaacrjournals.org Topoisomerases are crucial for relieving the torsional stress that arises during replication and transcription. aacrjournals.orgmdpi.com By stabilizing the transient covalent complex formed between topoisomerase and DNA (the "cleavable complex"), these inhibitors prevent the re-ligation of the DNA strand. nih.govaacrjournals.org The accumulation of these stalled complexes leads to double-strand DNA breaks when encountered by a replication fork, ultimately triggering cell cycle arrest and apoptosis. nih.govaacrjournals.org

Currently, there is limited specific research available in the public domain detailing the direct binding mechanisms and modulatory effects of 7H-Pyrimido[5,4-c]carbazole derivatives on RNA molecules. While their primary nucleic acid target is considered to be DNA, the structural diversity of RNA could potentially offer binding sites for such planar heterocyclic molecules. Further investigation is required to determine if these compounds interact with specific RNA structures, such as G-quadruplexes or riboswitches, and what the functional consequences of such interactions might be.

Effects on DNA Replication and Transcription Processes at a Molecular Level

Receptor Binding and Cellular Signaling Pathway Modulation

The structural framework of this compound derivatives allows them to bind to various cellular receptors, influencing their function and associated signaling pathways.

β-Adrenergic Receptors: These G protein-coupled receptors are crucial in cardiovascular regulation. Several carbazole-based compounds, such as carvedilol (B1668590) and carazolol, are known β-blockers. mdpi.comresearchgate.net Molecular docking studies have investigated the interaction of carbazole derivatives with the β1-adrenergic receptor. mdpi.comresearchgate.net These studies suggest that the carbazole nitrogen can form hydrogen bonds with key residues like Asp1138 in the receptor's active site, contributing to its antagonist activity. mdpi.comresearchgate.net

Estrogen Receptor alpha (ERα): ERα is a primary driver in many breast cancers. The activity of carbazole derivatives against estrogen receptors has been reported. researchgate.net The planar, hydrophobic nature of the pyrimido[5,4-c]carbazole core may allow it to function as an antagonist or a selective estrogen receptor modulator (SERM) by occupying the ligand-binding pocket and preventing the transcriptional activation of estrogen-responsive genes.

The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream signaling events, dictating the ultimate cellular response. For instance, inhibition of receptor tyrosine kinases can block critical pro-survival and proliferative pathways like the PI3K/Akt and Ras/MAPK pathways. nih.gov Similarly, inhibition of enzymes involved in the cell cycle or apoptosis can directly influence these processes. The activation of the p53 tumor suppressor protein by some derivatives can lead to the transcriptional regulation of genes involved in cell cycle arrest and apoptosis. spandidos-publications.complos.org

Target ClassPotential Downstream EffectRelevant Pathways
Receptor Tyrosine KinasesInhibition of cell proliferation, survival, and migrationPI3K/Akt/mTOR, Ras/MAPK
Cell Cycle Kinases (CDKs)Arrest of the cell cycle at specific checkpointsp53, p21, Cyclin-CDK regulation
Apoptotic Pathway ProteinsInduction of programmed cell deathIntrinsic (Bcl-2 family, Caspases), Extrinsic (Death Receptors)
β-Adrenergic ReceptorsModulation of cardiovascular functionG-protein signaling
Estrogen ReceptorsInhibition of hormone-dependent cancer growthEstrogen signaling pathway

Ligand-Receptor Interaction Mechanisms (e.g., β-Adrenergic Receptors, Estrogen Receptor alpha)

Cellular Mechanism of Action Studies (In Vitro Models)

A significant mechanism of action for the anticancer effects of this compound derivatives is the induction of cell cycle arrest. nih.gov In vitro studies have shown that these compounds can halt cell proliferation at various phases of the cell cycle. spandidos-publications.comnih.gov

For example, certain pyrano[3,2-c]carbazole derivatives have been shown to cause a G2/M phase arrest by inhibiting tubulin polymerization. nih.gov Other carbazole derivatives induce S-phase arrest in MCF-7 breast cancer cells. spandidos-publications.com This arrest is often associated with the modulation of key regulatory proteins. A common mechanism involves the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor (CDKI) p21. spandidos-publications.com This is often accompanied by a decrease in the levels of cyclins, such as cyclin D1 and cyclin A, and their associated cyclin-dependent kinases (CDKs), like CDK2. spandidos-publications.com

Derivative TypeCell LineCell Cycle Phase ArrestAssociated Molecular ChangesReference
Pyrano[3,2-c]carbazoleMDA-MB-231, K562, A549, HeLaG2/MTubulin polymerization inhibition nih.gov
9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d)MCF-7S Phase↑ p53, ↑ p21, ↓ Cyclin D1, ↓ Cyclin A, ↓ CDK2 spandidos-publications.com
Pyrrolo[3,4-c]carbazoleHuman Lung Cancer CellsG1Cyclin D1/CDK4 inhibition spandidos-publications.com

In addition to halting cell proliferation, this compound derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells. spandidos-publications.comnih.gov Both intrinsic and extrinsic pathways have been implicated.

Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is a common mechanism triggered by these compounds. spandidos-publications.complos.org This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Treatment with carbazole derivatives has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic members like Bax and Bcl-xS. spandidos-publications.com This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the effector caspase-3, ultimately leading to cell death. spandidos-publications.complos.orgnih.gov

Extrinsic Pathway: The extrinsic pathway is initiated by the activation of death receptors on the cell surface. While the intrinsic pathway appears to be the primary route for many carbazole derivatives, the extrinsic pathway can also be involved. plos.orgnih.gov Studies with related compounds have shown that activation of caspase-8, a key initiator caspase in the extrinsic pathway, was not observed, suggesting the intrinsic pathway is the dominant mechanism. plos.orgnih.gov However, the potential for cross-talk between the two pathways exists.

Apoptosis PathwayKey Molecular EventsInvolved Proteins
Intrinsic Pathway Mitochondrial membrane permeabilization, Cytochrome c release, Apoptosome formation, Caspase activationBcl-2 family (Bcl-2, Bcl-xL, Bax, Bcl-xS), Cytochrome c, Apaf-1, Caspase-9, Caspase-3, Caspase-7
Extrinsic Pathway Death receptor ligation, DISC formation, Caspase activationDeath Receptors (e.g., Fas, TRAIL-R), FADD, Caspase-8

Autophagy Modulation and Mechanistic Insights

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Its modulation by small molecules presents a therapeutic strategy for various diseases. Certain derivatives of the broader pyrimido-carbazole class have been identified as modulators of this pathway.

Research has pointed to compounds with a pyrimido-carbazole core as potential inhibitors of autophagy-related protein-protein interactions. google.com One study on a Bruton's tyrosine kinase (BTK) inhibitor, which shares structural similarities with pyrimido-carbazole systems, demonstrated that the compound induced autophagy in a dose-dependent manner in Z138 mantle cell lymphoma cells. mdpi.com This induction of autophagy was linked to the compound's potent antiproliferative activity. mdpi.com While these findings are for related structures, they suggest that the pyrimido[5,4-c]carbazole scaffold may serve as a template for designing novel autophagy modulators. Further specific studies on this compound derivatives are needed to fully elucidate their direct effects and mechanisms within the autophagy pathway.

Interference with Microtubule Network Dynamics

The microtubule network is essential for several cellular processes, including mitosis, cell migration, and intracellular transport. Its disruption is a well-established mechanism for anticancer agents. Numerous studies have demonstrated that various carbazole derivatives can interfere with microtubule dynamics. researchgate.netmdpi.com

Specifically, derivatives of pyrano[3,2-c]carbazole, a related carbazole heterocycle, have been shown to significantly disrupt the microtubule network. rsc.org This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. rsc.orgnih.gov Molecular docking studies have indicated that these compounds may exert their effect by occupying the colchicine (B1669291) binding site of tubulin. rsc.org

In a similar vein, a 2-nitrocarbazole derivative was identified as a microtubule-targeting agent. mdpi-res.com Immunofluorescence studies confirmed its ability to interfere with tubulin organization, leading to apoptosis in MCF-7 breast cancer cells. mdpi.commdpi-res.com Although these studies were not performed on the this compound scaffold itself, the consistent findings across different carbazole-based systems suggest that interference with microtubule dynamics is a plausible mechanism of action for this class of compounds.

Table 1: Effect of Selected Carbazole Derivatives on Microtubule-Related Processes
Compound ClassObserved EffectCellular OutcomeMechanism InsightReference
Pyrano[3,2-c]carbazole derivativesSignificant disruption of microtubule networkG2/M phase arrest, ApoptosisInhibition of tubulin polymerization, binding to colchicine site rsc.orgnih.gov
2-Nitrocarbazole derivativeInterference with tubulin organizationApoptosis in MCF-7 cellsPerturbation of microtubule network mdpi-res.com
Benzothienoquinazolinone carbazole bioisosterTargeted the microtubule networkAnticancer activityInterference with vital cellular functions like mitosis nih.gov

Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies help identify key features responsible for their mechanistic actions.

Identification of Pharmacophoric Features Critical for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. mdpi.com The carbazole ring system itself is considered a "privileged scaffold," meaning it can serve as a ligand for multiple biological targets. mdpi.com

For carbazole derivatives, the planar, rigid, and π-conjugated system of the carbazole nucleus is a key structural motif for interacting with biological targets like DNA and various enzymes. nih.govfrontiersin.org In the context of anticancer activity, specific pharmacophoric features have been identified. For instance, in one series of carbazole derivatives, a 2-hydroxy-3-methoxybenzylidene group was found to be a particularly effective pharmacophore. nih.gov The ability of the heterocyclic system to engage in hydrophobic interactions, coupled with specific hydrogen bond donors and acceptors from substituents, is critical for target binding. rsc.org For pyrimido[4,5-c]quinolin-1(2H)-ones, the carbonyl oxygen can act as a hydrogen bond acceptor, a feature that could be relevant for the pyrimido[5,4-c]carbazole core as well. drugdesign.org

Influence of Substituent Effects on Mechanistic Biological Activity and Selectivity

The type, position, and size of substituents on the this compound core profoundly influence biological activity and target selectivity.

Studies on the related 7H-pyrido[4,3-c]carbazole scaffold revealed that substitutions on the carbazole ring system have a strong modulating effect. nih.gov For monomeric versions, substitutions with groups like ethyl, isopropyl, or hydroxyethyl (B10761427) at positions 6 or 7, in contrast to methyl groups, rendered the compounds inactive despite their ability to intercalate into DNA. nih.gov For dimeric structures, increasing the size of substituents led to a progressive decrease in anti-tumor potency. nih.gov

Table 2: Influence of Substituents on the Activity of Carbazole-Related Scaffolds
ScaffoldSubstituent Position/TypeEffect on ActivityReference
7H-Pyrido[4,3-c]carbazole (monomer)Ethyl, isopropyl, or hydroxyethyl at C6 or C7Loss of anti-tumor activity nih.gov
7H-Pyrido[4,3-c]carbazole (dimer)Increasing substituent sizeProgressive decrease in anti-tumor potency nih.gov
Benzo[e]pyrimido-diazepinoneSubstitutions on aryl ring (e.g., 5-methyl, 4-fluoro)Dramatic loss of activity acs.org
Benzo[e]pyrimido-diazepinone2-alkyloxy group on aniline (B41778) moietySignificant contribution to potency acs.org
Pyrimido[4,5-c]quinolin-1(2H)-oneMethoxy (B1213986) groups at various positionsCrucial for antimigratory and cytotoxic activity researchgate.net

Scaffold Modifications and Their Impact on Specific Target Modulation

Modifying the core scaffold of this compound or creating it through bioisosteric replacement can significantly alter its biological target profile and activity.

One approach involves using the pyrimido-carbazole scaffold as a bioisostere for other known active structures. For example, by replacing the lactam ring in the kinase inhibitor staurosporine (B1682477) with a pyrimidone ring, researchers created an indolo[2,3-a]pyrimido[5,4-c]carbazole. nih.gov This new compound was identified as a novel anti-cancer agent that inhibits the proliferation of various cancer cell lines. nih.gov

Pre Clinical Research Applications and Future Directions for 7h Pyrimido 5,4 C Carbazole

Development of 7H-Pyrimido[5,4-c]carbazole as Chemical Probes for Elucidating Biological Pathways

The unique structural framework of this compound and its derivatives has positioned them as valuable chemical probes for dissecting complex biological pathways. Chemical probes are potent, selective, and well-characterized small molecules that modulate the function of a specific protein target, enabling researchers to investigate its role in cellular processes. nih.goveubopen.org The development of high-quality chemical probes is crucial for target validation in drug discovery. nih.gov

Derivatives of the fused pyrimido[4,5-c]carbazole scaffold have demonstrated the potential to modulate various biological targets. nih.gov For instance, indolo[2,3-a]pyrimido[5,4-c]carbazoles have shown inhibitory activity against renal cancer cells. nih.gov The identification of the specific protein targets of these compounds and understanding their selectivity are critical for their effective use as chemical probes to explore biological systems. nih.gov The availability of such probes would facilitate a deeper understanding of disease mechanisms and potentially reveal new therapeutic avenues. nih.gov

Role of the this compound Scaffold in Rational Drug Design and Optimization Initiatives

The this compound scaffold is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets, providing a fertile ground for the rational design of new therapeutic agents. nih.gov The rigid, planar, and polycyclic aromatic structure of carbazole (B46965) derivatives, including the pyrimido[5,4-c]carbazole series, makes them suitable for interacting with various biological macromolecules, such as enzymes and receptors. nih.govunibas.it

Rational drug design leverages the three-dimensional structure of a biological target to design and synthesize molecules that can bind to it with high affinity and selectivity. The carbazole nucleus has been a key component in the development of numerous compounds with a wide range of pharmacological activities. nih.gov The pyrimido[5,4-c]carbazole framework, as a modification of the basic carbazole structure, offers opportunities to fine-tune these interactions and optimize properties like potency and selectivity. nih.govnih.gov For example, the replacement of the pyridine (B92270) ring in the known anticancer agent ellipticine (B1684216) with other heterocyclic systems, such as a pyrimidine (B1678525) ring, is a strategy employed in the design of new analogs. arkat-usa.org This approach has led to the synthesis of various pyrimido[5,4-b]carbazole derivatives as potential new therapeutic agents. arkat-usa.org

The versatility of the carbazole scaffold allows for the introduction of various functional groups, which can significantly influence the compound's biological activity. researchgate.net This adaptability is a key advantage in drug optimization initiatives, where chemists systematically modify a lead compound to improve its desired pharmacological properties.

Challenges and Emerging Opportunities in this compound Research

A significant challenge in the study of this compound and its analogs lies in fully elucidating their precise mechanisms of action. While many derivatives have shown promising biological activity, identifying their specific molecular targets and understanding the downstream effects remains an active area of investigation. nih.gov For some carbazole derivatives, high toxicity has been a limiting factor, necessitating the development of strategies to improve their therapeutic index. nih.gov

An emerging opportunity lies in the exploration of these compounds as multi-target agents. Due to their "privileged scaffold" nature, they have the potential to interact with multiple biological targets simultaneously, which could be advantageous in treating complex diseases. nih.gov For example, some carbazole derivatives have been suggested as dual inhibitors of different cellular proteins. researchgate.net

The development of novel synthetic methodologies presents a significant opportunity to overcome some of the existing challenges. New and efficient synthetic routes can provide access to a wider diversity of analogs, allowing for more extensive structure-activity relationship (SAR) studies. This, in turn, can lead to the identification of compounds with improved potency and reduced toxicity.

Impact of Emerging Synthetic Methodologies on Accessing Diverse this compound Analogs

Advances in synthetic organic chemistry have a profound impact on the accessibility of diverse this compound analogs. The development of novel and efficient synthetic strategies is crucial for generating libraries of related compounds for biological screening and optimization.

One-pot, multi-component reactions, such as the Biginelli reaction, have proven to be versatile and efficient for synthesizing a wide range of heterocyclic compounds, including those with a pyrimidine ring. rsc.org These methods offer advantages such as reduced reaction times, higher yields, and simplified purification processes. rsc.orgnih.gov For instance, a one-pot synthesis of 2-dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones has been reported as a method to prepare a library of potentially useful compounds. researchgate.net

Other innovative synthetic approaches include the use of nanocatalysts to promote reactions, offering benefits like catalyst recyclability and high product yields. rsc.org Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed to efficiently construct complex carbazole derivatives. beilstein-journals.org For example, a domino Diels-Alder reaction has been used to synthesize polyfunctionalized carbazoles. beilstein-journals.org The development of regioselective reactions is also critical, allowing for the specific functionalization of the carbazole skeleton at desired positions. arkat-usa.org These emerging methodologies are instrumental in expanding the chemical space around the this compound core, facilitating the discovery of new analogs with unique biological properties.

Integration of Advanced Computational Tools for Predictive Modeling and Design in this compound Research

Advanced computational tools are playing an increasingly important role in the research and development of this compound derivatives. These tools enable predictive modeling and rational design, helping to streamline the drug discovery process. researchgate.net

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This method has been used to study the interactions of carbazole derivatives with various biological targets, such as kinases and Rac1 protein, providing insights into their potential mechanisms of action. researchgate.netmdpi.com Docking simulations can help to identify key interactions between the ligand and the protein, guiding the design of new analogs with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another valuable computational tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs. nih.gov This approach has been applied to carbazole derivatives to determine the structural features responsible for their activity. nih.gov

The integration of these computational methods with experimental research accelerates the identification and optimization of lead compounds. By predicting the biological activity and potential binding modes of novel this compound analogs, these tools help to prioritize synthetic efforts and focus resources on the most promising candidates. researchgate.netucsd.edu

Q & A

Basic: What synthetic methodologies are effective for preparing 7H-Pyrimido[5,4-c]carbazole derivatives?

Answer:
The synthesis of this compound derivatives typically involves cyclization strategies. For example, hydrazine hydrate reacts with enamines under controlled conditions to form aminopyrazole intermediates, which can be converted into pyrazolo[1,5-a]pyrimidines via ring closure . A similar approach involves using 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate under reflux in ethanol/methanol to form pyrazolo-pyrimidine frameworks, followed by amidation . Key variables include solvent choice, temperature, and stoichiometry of reagents to minimize side products.

Basic: How can structural characterization of this compound derivatives be optimized?

Answer:
Structural elucidation requires a combination of spectroscopic and computational methods:

  • NMR : Analyze proton environments (e.g., methyl groups at δ 2.64–3.62 ppm for pyrimidine protons) .
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <1 ppm error) .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially for isomers arising from Z/E configurations .
  • DFT calculations : Predict electronic properties and validate experimental data (e.g., HOMO-LUMO gaps for optoelectronic studies) .

Advanced: How do substituents on the carbazole core influence biological activity in anticancer research?

Answer:
Substituents modulate interactions with biological targets:

  • Fluorine atoms : Enhance solubility and bioavailability (e.g., 3,9-difluoro derivatives in BMS-251873 show curative activity against prostate carcinoma xenografts) .
  • Glucosyl groups : Improve water solubility and tumor targeting (e.g., 13-β-D-glucopyranosyl derivatives) .
  • Methoxy/alkyl groups : Alter binding affinity to kinases or Topoisomerase I (e.g., 5-methoxy-7-methyl derivatives inhibit HIV replication) .
    Structure-activity relationship (SAR) studies using iterative substituent modifications and in vitro assays (e.g., IC50 profiling) are critical .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:
Discrepancies often arise from:

  • Isomerization : Z/E isomers (e.g., in oxazole intermediates) can exhibit divergent activities . Use chiral HPLC or crystallography to isolate and test individual isomers.
  • Assay conditions : Variations in cell lines, pH, or incubation time affect results. Standardize protocols (e.g., NIH/3T3 fibroblasts for kinase inhibition) .
  • Substituent positioning : Regiochemistry (e.g., 5- vs. 7-substitution) alters target engagement. Validate with docking simulations (e.g., AutoDock Vina for Topoisomerase I binding) .

Advanced: How can computational methods guide the design of this compound-based optoelectronic materials?

Answer:

  • DFT/TDDFT : Predict HOMO-LUMO gaps and charge-transfer properties. For example, twisted carbazole-pyrimidine architectures (45–47° dihedral angles) enhance thermally activated delayed fluorescence (TADF) .
  • Molecular dynamics : Simulate thin-film morphology for organic solar cells, optimizing π-π stacking interactions .
  • Electrochemical modeling : Estimate redox potentials for hole/electron transport layers using Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced: What mechanisms underlie the dual inhibition of kinases (e.g., TIE-2/VEGF-R2) by this compound derivatives?

Answer:
Dual inhibitors exploit conserved ATP-binding pockets:

  • C3-acyl groups : Form hydrogen bonds with kinase hinge regions (e.g., TIE-2 Tyr-901) .
  • Planar carbazole core : Facilitates π-cation interactions with Lys/Arg residues in VEGF-R2 .
    Validate via:
  • Kinase profiling panels : Assess selectivity across 100+ kinases.
  • Co-crystallography : Resolve binding modes (e.g., PDB 3L4X for TIE-2) .

Basic: What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:
Critical issues include:

  • Low yields : Optimize cyclization steps (e.g., microwave-assisted synthesis to reduce reaction time) .
  • Purification : Use preparative HPLC for polar byproducts (e.g., unreacted triazole intermediates) .
  • Solvent compatibility : Replace high-boiling solvents (e.g., NMP) with greener alternatives (e.g., cyclopentyl methyl ether) .

Advanced: How do protonation states affect the pharmacokinetics of this compound derivatives?

Answer:

  • pKa modulation : Basic nitrogen atoms (e.g., pyrimidine N1) influence solubility and membrane permeability. Use potentiometric titration (e.g., Sirius T3) to measure pKa .
  • Salt formation : Improve bioavailability via hydrochloride or mesylate salts (e.g., BMS-251873 glucuronide prodrug) .
  • Metabolic stability : Assess CYP450 interactions using liver microsomes and LC-MS/MS metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.